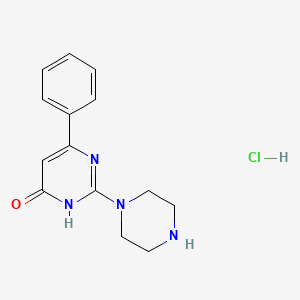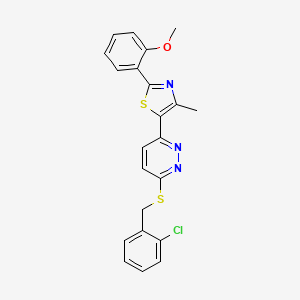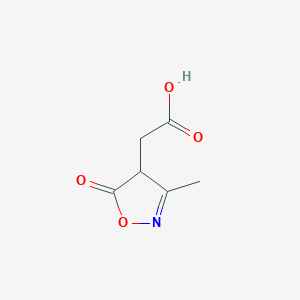![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate is a complex organic compound known for its multi-functional applications in various scientific fields. Its unique structure features a dibenzoazepin core, making it a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate typically involves multi-step organic synthesis. One common approach starts with the preparation of the dibenzoazepin core through the condensation of aniline derivatives with phthalic anhydride, followed by oxidative ring closure. The acetylation of the resulting compound is then achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: On an industrial scale, the synthesis might involve streamlined processes that ensure high yield and purity. Catalytic processes, continuous flow chemistry, and automated synthesis methods are often employed to optimize production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction typically targets the carbonyl groups, potentially leading to alcohol derivatives.
Substitution: The phenyl acetate group allows for substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile.
Scientific Research Applications
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate finds applications across multiple disciplines:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Used in studies of enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and chemical research reagents.
Mechanism of Action
The mechanism of action of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: It may inhibit certain enzymes involved in inflammatory pathways or interact with receptor sites on cells, influencing biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate stands out due to its specific structural features and reactivity.
Similar Compounds:Dibenzoazepine derivatives: Share the core structure but differ in functional groups.
Phenyl acetate derivatives: Exhibit similar substitution patterns on the phenyl ring.
Unique Structure: The combination of the dibenzoazepin core with a phenyl acetate moiety provides a unique profile of reactivity and potential biological activity.
Diverse Applications: Its potential across multiple fields makes it a compound of significant interest.
By combining an understanding of its synthesis, reactivity, applications, and mechanism of action, researchers can further explore the full potential of this compound in various scientific arenas. Fascinating stuff, right?
Properties
IUPAC Name |
[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNREAVBGJAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)


![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)
